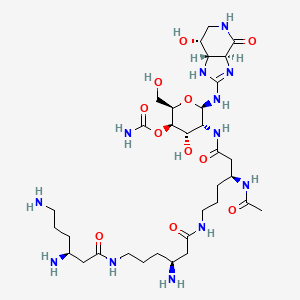

Nbeta-Acetylstreptothricin D

描述

属性

CAS 编号 |

89020-28-0 |

|---|---|

分子式 |

C33H60N12O11 |

分子量 |

800.9 g/mol |

IUPAC 名称 |

[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-acetamido-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate |

InChI |

InChI=1S/C33H60N12O11/c1-16(47)41-19(7-4-10-39-23(50)12-18(36)6-3-9-38-22(49)11-17(35)5-2-8-34)13-24(51)42-27-28(52)29(56-32(37)54)21(15-46)55-31(27)45-33-43-25-20(48)14-40-30(53)26(25)44-33/h17-21,25-29,31,46,48,52H,2-15,34-36H2,1H3,(H2,37,54)(H,38,49)(H,39,50)(H,40,53)(H,41,47)(H,42,51)(H2,43,44,45)/t17-,18-,19-,20+,21+,25+,26-,27+,28-,29-,31+/m0/s1 |

InChI 键 |

WPMGFKKSCCXUAK-YFZUDYRPSA-N |

SMILES |

CC(=O)NC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)CC(=O)NC1C(C(C(OC1NC2=NC3C(N2)C(CNC3=O)O)CO)OC(=O)N)O |

手性 SMILES |

CC(=O)N[C@@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCN)N)N)CC(=O)N[C@@H]1[C@@H]([C@H]([C@H](O[C@H]1NC2=N[C@H]3[C@H](N2)[C@@H](CNC3=O)O)CO)OC(=O)N)O |

规范 SMILES |

CC(=O)NC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)CC(=O)NC1C(C(C(OC1NC2=NC3C(N2)C(CNC3=O)O)CO)OC(=O)N)O |

同义词 |

AN 201 II AN-201 II N-beta-acetylstreptothricin D |

产品来源 |

United States |

Historical and Academic Context of Streptothricin Compounds

Discovery and Early Characterization of the Streptothricin (B1209867) Class

The journey of streptothricin antibiotics began in 1942 when Selman Waksman and H. Boyd Woodruff discovered a new antimicrobial agent from the soil bacterium Streptomyces lavendulae. researchgate.netnih.govmdpi.com This compound, which they named streptothricin, generated considerable excitement as it was one of the first broad-spectrum antibiotics identified, showing activity against both Gram-positive and Gram-negative bacteria. researchgate.netwikipedia.orgacs.org This was a significant advancement at a time when penicillin, a narrow-spectrum antibiotic, was the primary focus. researchgate.net

Initial research focused on characterizing the properties and activity of this new substance. dntb.gov.ua However, it was soon discovered that the initially isolated "streptothricin" was not a single compound but a mixture of closely related molecules. wikipedia.org This mixture is now more accurately referred to as nourseothricin. wikipedia.org A timeline of key advancements in streptothricin research is detailed below:

| Year | Milestone |

| 1942 | Initial discovery of streptothricin. researchgate.net |

| 1946 | Detailed reports of major toxicity in animal testing. researchgate.net |

| 1952-1961 | Characterization of the main molecular components. researchgate.net |

| 1972 | Complete structural description of the streptothricin family. researchgate.net |

| 1978 | Description of the mechanism of action. researchgate.net |

| 1982 | First total synthesis of a streptothricin member was completed. researchgate.net |

The early optimism surrounding streptothricins was tempered by findings of their toxicity, particularly delayed renal toxicity, which ultimately prevented their widespread clinical use in humans. wikipedia.orgfiercebiotech.comhardydiagnostics.com Despite this setback, the discovery of streptothricin was a pivotal moment in antibiotic research, paving the way for the discovery of other important antibiotics like streptomycin (B1217042), which was also isolated by Waksman's group and became the first effective treatment for tuberculosis. bjid.org.brnih.govwikipedia.org

Evolution of Research Focus on Streptothricins

Following the initial discovery and subsequent toxicity concerns, research on streptothricins evolved significantly. The focus shifted from immediate clinical application to a more fundamental understanding of their structure, mechanism of action, biosynthesis, and the mechanisms by which bacteria develop resistance.

A significant area of research has been the elucidation of the streptothricin structure. These compounds are characterized by a common structural motif: a streptolidine (B1256088) lactam ring, a gulosamine sugar, and a variable-length chain of β-lysine residues. researchgate.net The different members of the streptothricin family, such as streptothricin F and streptothricin D, are distinguished by the number of β-lysine units in this chain. nih.gov

The mechanism of action was another critical area of investigation. It was determined that streptothricins inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit. nih.govnih.govnih.gov This binding can lead to misreading of the mRNA code, a characteristic shared with aminoglycoside antibiotics. researchgate.net More recent cryo-electron microscopy studies have provided detailed structural insights into how streptothricin F interacts with the ribosome. nih.gov

The rise of antibiotic resistance has led to a renewed interest in the streptothricin scaffold. wikipedia.orgdntb.gov.uaresearchgate.net Researchers are now exploring ways to modify the natural streptothricin structure to enhance its antibacterial activity while reducing its toxicity. This has led to the investigation of individual streptothricin congeners, which have been found to have different toxicity profiles. fiercebiotech.com

A crucial aspect of modern streptothricin research is the study of resistance mechanisms. One of the primary ways bacteria defend themselves against streptothricins is through enzymatic modification of the antibiotic. This is where N-beta-Acetylstreptothricin D becomes particularly relevant. Bacteria can produce enzymes called streptothricin acetyltransferases (STATs) that transfer an acetyl group to the β-amino group of the lysine (B10760008) residues in the streptothricin molecule. nih.govresearchgate.net This acetylation renders the antibiotic inactive. researchgate.netebi.ac.uk

Positioning of N-beta-Acetylstreptothricin D within the Streptothricin Family

N-beta-Acetylstreptothricin D is the N-acetylated derivative of streptothricin D. researchgate.netresearchgate.net Streptothricin D itself is a member of the streptothricin family characterized by having three β-lysine residues in its side chain. nih.gov The acetylation occurs on the β-amino group of a lysine moiety. uniprot.org

The formation of N-beta-Acetylstreptothricin D is a detoxification mechanism employed by various bacteria to resist the effects of streptothricin D. ebi.ac.ukuniprot.org The enzyme responsible for this modification is a streptothricin acetyltransferase. uniprot.org For instance, the SatA enzyme in Bacillus subtilis has been shown to acetylate streptothricin, conferring resistance to the bacterium. ebi.ac.ukebi.ac.uk This process involves the transfer of an acetyl group from acetyl-CoA to the streptothricin molecule. uniprot.orgrhea-db.org

Molecular Mechanism of Action of Nbeta Acetylstreptothricin D

Identification of Intracellular Molecular Targets

While the primary role of N-beta-acetylation is the inactivation of streptothricin's antibacterial activity, computational studies have explored other potential molecular interactions for Nbeta-Acetylstreptothricin D. An in silico investigation screening phytocompounds from Bidens pilosa for interaction with human glucokinase identified this compound as a compound with significant binding potential. gumed.edu.pl Glucokinase is a key regulatory enzyme in glucose metabolism. gumed.edu.pl

In this computational docking study, this compound demonstrated the highest binding energy among the top compounds analyzed, suggesting a strong theoretical interaction with an allosteric site on the glucokinase enzyme. gumed.edu.pl The interaction was characterized by hydrogen bonds and hydrophobic contacts with key amino acid residues in the enzyme's binding site. gumed.edu.pl

| Parameter | Value | Target Protein | Study Type | Source |

| Binding Energy | -9.923 kcal/mol | Human Glucokinase | In Silico (Molecular Docking) | gumed.edu.pl |

This interactive table summarizes the findings of a computational study on the binding of this compound.

Investigation of Ribosomal Binding and Translational Inhibition

The antibacterial action of the parent streptothricin (B1209867) antibiotics stems from their ability to inhibit protein synthesis by binding to the bacterial ribosome. nih.govmdpi.com However, the acetylation at the N-beta position of the β-lysine chain in this compound effectively blocks this activity. nih.gov This acetylation prevents the molecule from binding to its ribosomal target, thereby neutralizing its toxic effects on the bacterial cell. nih.gov The following subsections describe the mechanism of the parent streptothricin compounds that is inhibited by this acetylation.

Streptothricins, like the related aminoglycoside antibiotics, target the small (30S) ribosomal subunit in bacteria. mdpi.commdpi.cometsu.edu The 30S subunit is responsible for decoding messenger RNA (mRNA) and ensuring the fidelity of protein synthesis. nih.govnih.gov The binding of these antibiotics to the 16S rRNA component of the 30S subunit, specifically at or near the A-site (aminoacyl-tRNA site), interferes with the decoding process. mdpi.cometsu.edu The N-beta-acetylation of streptothricin D prevents this crucial interaction with the 30S subunit, rendering this compound incapable of inhibiting translation.

A primary consequence of the binding of streptothricin and aminoglycoside antibiotics to the 30S subunit is the disruption of translational accuracy. mdpi.comresearchgate.net By interacting with the decoding center, these antibiotics can cause the ribosome to misread the mRNA codon. mdpi.com This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins. mdpi.com This induction of miscoding is a key part of their bactericidal effect. The modification present in this compound prevents it from causing such translational infidelity, as it can no longer effectively bind to the ribosomal target site. nih.gov

The streptothricin class of antibiotics, including the parent compound of this compound, possesses a unique chemical structure that differentiates it from canonical aminoglycosides like gentamicin (B1671437) or streptomycin (B1217042). Streptothricins are characterized by a poly-β-lysine chain, which is absent in typical aminoglycosides. nih.gov This structural distinction likely results in different binding kinetics and interactions within the ribosome. The most distinctive feature of this compound itself is its status as an inactivated metabolite, a product of a specific enzymatic resistance strategy employed by bacteria to survive the effects of the parent antibiotic. nih.gov

Induction of Translation Infidelity and Miscoding

Effects on Bacterial Cellular Processes Beyond Protein Synthesis

The primary effect of this compound within a bacterial cell is one of detoxification. Its very formation is a defensive measure. Bacteria possessing streptothricin acetyltransferase enzymes can convert the toxic streptothricin into the inactive Nbeta-acetylated form. nih.gov Therefore, the presence of this compound signifies the successful neutralization of the antibiotic threat, allowing essential cellular processes, including protein synthesis, metabolism, and replication, to proceed unimpeded. nih.govnih.gov

Computational and Structural Biology Approaches to Mechanism Elucidation

Computational and structural biology methods have provided the most detailed insights into the molecular interactions of this compound and its formation.

As previously mentioned, molecular docking simulations have been used to predict the binding affinity of this compound for non-bacterial targets like human glucokinase. gumed.edu.pl These in silico studies calculate the binding energy and visualize the potential interactions, such as hydrogen bonds, between the compound and amino acid residues within the protein's active or allosteric sites. gumed.edu.pl

Key Findings from Computational Docking of this compound with Glucokinase:

| Finding | Details | Source |

| High Binding Energy | -9.923 kcal/mol, indicating a strong theoretical affinity. | gumed.edu.pl |

| Key Interactions | Formation of hydrogen bonds and hydrophobic contacts with residues at the allosteric binding site. | gumed.edu.pl |

This interactive table highlights results from computational analyses of this compound.

Furthermore, structural biology has been employed to study the enzymes responsible for producing this compound. The crystal structure of a putative streptothricin acetyltransferase from Bacillus anthracis, a homolog of the SatA enzyme in Bacillus subtilis, has been determined. nih.gov These structures reveal how the enzyme binds both streptothricin and acetyl-CoA to catalyze the transfer of the acetyl group, providing a detailed molecular picture of the resistance mechanism that generates this compound. nih.gov

Antimicrobial Spectrum and Biological Activities in Vitro Research

Broad-Spectrum Activity Against Bacterial Pathogens

Nβ-Acetylstreptothricin D exhibits activity against both Gram-positive and Gram-negative bacteria. obolibrary.orgebi.ac.ukasm.org This broad-spectrum characteristic is a notable feature of the streptothricin (B1209867) class of antibiotics. obolibrary.orgebi.ac.ukasm.org The acetylation at the N-beta position of the β-lysine moiety is a key structural feature influencing its biological activity.

Research has shown that Nβ-Acetylstreptothricin D is effective against several Gram-positive bacteria. nih.gov Strains such as Bacillus subtilis and Micrococcus luteus have been noted as susceptible to this compound. nih.gov Gram-positive bacteria are characterized by a thick peptidoglycan cell wall which can be a target for antimicrobial agents. nih.govpulsenotes.com

Bacillus subtilis : Studies have identified Bacillus subtilis as being susceptible to Nβ-Acetylstreptothricin D. nih.gov However, this bacterium also possesses a mechanism to detoxify streptothricin through the SatA enzyme, which acetylates the antibiotic, thereby blocking its toxic effects. obolibrary.orgebi.ac.uk

Micrococcus luteus : This Gram-positive bacterium has also been shown to be susceptible to the antibacterial effects of Nβ-Acetylstreptothricin D. nih.gov

Staphylococcus aureus : Nβ-Acetylstreptothricin D has demonstrated antibacterial activity against strains of Staphylococcus aureus. nih.gov

Table 1: In Vitro Activity of Nβ-Acetylstreptothricin D Against Gram-Positive Bacteria

| Gram-Positive Bacterium | Finding |

|---|---|

| Bacillus subtilis | Susceptible to Nβ-Acetylstreptothricin D. nih.gov |

| Micrococcus luteus | Demonstrates susceptibility to Nβ-Acetylstreptothricin D. nih.gov |

| Staphylococcus aureus | Shows antibacterial activity against this pathogen. nih.gov |

Nβ-Acetylstreptothricin D has also demonstrated efficacy against Gram-negative bacteria, which are known for their protective outer membrane that can pose a challenge for many antibiotics. nih.govwikipedia.org

Escherichia coli : Several studies have documented the antibacterial activity of Nβ-Acetylstreptothricin D against various strains of Escherichia coli. nih.gov

Table 2: In Vitro Activity of Nβ-Acetylstreptothricin D Against Gram-Negative Bacteria

| Gram-Negative Bacterium | Finding |

|---|---|

| Escherichia coli | Susceptible to the antibacterial effects of Nβ-Acetylstreptothricin D. nih.gov |

The emergence of multidrug-resistant (MDR) bacteria is a significant global health concern. nih.govncl.ac.uk Research indicates that streptothricin-class antibiotics, including derivatives like Nβ-Acetylstreptothricin D, have potential against these challenging pathogens. One study highlighted the potent activity of a related streptothricin compound against clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) M. tuberculosis strains, with MIC values ranging from 0.5 to 1 μg/mL. researchgate.net

Activity Against Gram-Negative Bacteria

Antifungal Activity Characterization

In addition to its antibacterial properties, streptothricins as a class have been noted for their antifungal activity. frontiersin.org While specific data for Nβ-Acetylstreptothricin D is limited in the provided search results, related streptothricin compounds have shown inhibitory effects against various fungal pathogens. researchgate.net For instance, streptothricin E has demonstrated potent activity against clinically isolated extensively drug-resistant Mycobacterium tuberculosis. researchgate.net The antifungal activity of streptothricins is an area of ongoing research.

Activity Against Specific Microbial Categories (e.g., Mycobacteria)

Nβ-Acetylstreptothricin D has been identified as having activity against Mycobacterium species. Specifically, it has been noted for its activity against Mycobacterium smegmatis str. MC2 155. Furthermore, related streptothricin compounds have shown significant activity against Mycobacterium tuberculosis H37Rv. researchgate.net One study reported potent activity of a streptothricin compound against multidrug-resistant (MDR) and extensively drug-resistant (XDR) M. tuberculosis strains. researchgate.net

Table 3: In Vitro Activity of Nβ-Acetylstreptothricin D and Related Compounds Against Mycobacteria

| Mycobacterium Species | Compound | Finding |

|---|---|---|

| Mycobacterium smegmatis str. MC2 155 | Nβ-Acetylstreptothricin D | Active against this strain. |

| Mycobacterium tuberculosis H37Rv | Related streptothricin compounds | Active against this strain. researchgate.net |

| Multidrug-resistant (MDR) and extensively drug-resistant (XDR) M. tuberculosis | Related streptothricin compounds | Potent activity with MIC values of 0.5-1 μg/mL. researchgate.net |

Correlation Between β-Lysine Chain Length and Antimicrobial Potency

The structure of streptothricins, characterized by a carbamoylated D-gulosamine linked to a β-lysine homopolymer, is crucial to their biological activity. ebi.ac.ukebi.ac.uk The length of this β-lysine chain has been shown to correlate with antimicrobial potency. researchgate.net Generally, a longer β-lysine chain is associated with stronger antimicrobial and antiviral activities. researchgate.net For instance, studies on racemomycins, a group of streptothricins, revealed that the biological activities increased with the number of β-lysine residues. researchgate.net While this provides a general principle for the streptothricin class, specific quantitative structure-activity relationship studies for Nβ-Acetylstreptothricin D were not detailed in the provided search results.

Microbiological Resistance Mechanisms and Their Academic Implications

Enzymatic Inactivation as a Primary Resistance Strategynih.govresearchgate.netrsc.org

The most prevalent and well-documented method by which bacteria withstand the effects of streptothricin (B1209867) antibiotics is through enzymatic modification. nih.gov This strategy involves enzymes that chemically alter the structure of the streptothricin molecule, rendering it unable to bind to its ribosomal target and thus neutralizing its antibacterial activity. researchgate.net Two principal types of enzymatic inactivation have been biochemically confirmed: acetylation of the β-lysine moiety and hydrolysis of the streptolidine (B1256088) lactam ring. nih.govresearchgate.netresearchgate.net

Characterization of Streptothricin Acetyltransferases (SATs)nih.govresearchgate.netresearchgate.net

The best-studied resistance mechanism is the acetylation of the β-lysine amino group, a reaction catalyzed by a family of enzymes known as streptothricin acetyltransferases (SATs). nih.govresearchgate.net This was first identified as a self-protection mechanism in a streptothricin-producing Streptomyces strain in 1983. nih.gov These enzymes, also referred to as STAT or NAT (B4201923), utilize acetyl coenzyme A (acetyl-CoA) as a donor to transfer an acetyl group to the streptothricin molecule. nih.govresearchgate.net This modification, which results in compounds like Nbeta-Acetylstreptothricin D, effectively inactivates the antibiotic. uniprot.orgebi.ac.uk

Biochemical studies have elucidated the precise mechanism of SAT-mediated resistance. The enzymatic transfer of an acetyl group from acetyl-CoA specifically targets the β-amino group of the β-lysine residue(s) in the streptothricin structure. nih.govresearchgate.netmcmaster.ca For instance, 13C-NMR analysis of enzymatically modified streptothricin F confirmed that acetylation occurs at the β-amino group (C16) and not the ε-amino group (C19). nih.govoup.com This single acetylation event is sufficient to block the antibiotic's toxic effects. nih.gov

The kinetics of this reaction have been characterized for several SAT enzymes. For the STAT enzyme from Streptomyces lavendulae acting on streptothricin F, the reaction follows Michaelis-Menten kinetics with physiologically relevant Kм values of 2.3 µM for streptothricin and 69 µM for acetyl-CoA. nih.gov Similarly, the SatA enzyme from Bacillus subtilis binds streptothricin with a high affinity, showing a dissociation constant (Kd) of 1 µM, and it does not bind to acetyl-CoA in the absence of the streptothricin substrate. nih.gov Stoichiometric analysis has confirmed that one molecule of acetyl-CoA is consumed for each molecule of streptothricin that is inactivated, indicating a monoacetylation event. nih.gov The resulting acetylated product, such as this compound, is unable to bind to the 30S ribosomal subunit, thus preventing the inhibition of protein synthesis. researchgate.netebi.ac.uk

Table 1: Kinetic Parameters of a Representative Streptothricin Acetyltransferase (SatA from B. subtilis)

| Parameter | Value | Substrate | Reference |

| Kм | 107 µM | Acetyl-CoA | uniprot.org |

| Kм (Kd) | 1 µM | Streptothricin | nih.govuniprot.org |

SAT enzymes are not limited to the organisms that produce streptothricins; they have been identified in a wide range of bacteria, indicating horizontal gene transfer and a broad environmental resistome. nih.gov Initially discovered in producer strains like Streptomyces noursei and Streptomyces rochei, SAT-encoding genes have since been found in non-producers, including clinically relevant pathogens such as Campylobacter coli, Escherichia coli, and Bacillus anthracis. nih.govnih.govwikipedia.org

Phylogenetic analyses reveal considerable diversity among these enzymes. Known validated enzymes include STAT, SatA, Sat-2, Sat-3, and Sat-4. nih.govresearchgate.net However, functional metagenomic studies suggest that the known diversity is only a fraction of what exists in the environment. nih.gov For example, a 1992 survey found that a high percentage of resistant environmental isolates lacked hybridization signals for the then-known acetyltransferase genes, pointing to substantial uncharacterized diversity. nih.gov Phylogenetic trees constructed from sequence data show that many putative SATs from environmental samples form distinct clades from the well-characterized enzymes, highlighting a deep and largely unexplored reservoir of streptothricin resistance genes. nih.govresearchgate.net

Table 2: Examples of Characterized Streptothricin Acetyltransferases (SATs)

| Enzyme Name | Source Organism | Type | Reference |

| STAT | Streptomyces lavendulae | Producer | nih.govnih.gov |

| SatA (YyaR) | Bacillus subtilis | Non-producer | nih.govebi.ac.uk |

| SatA homologue | Bacillus anthracis | Non-producer | nih.gov |

| Sat-type | Escherichia coli | Non-producer | nih.gov |

| SAT4 | Campylobacter coli | Non-producer | mcmaster.cajst.go.jp |

| NAT | Streptomyces noursei | Producer | wikipedia.org |

| ORF5 product | Streptomyces rochei | Producer | asm.org |

Biochemical Analysis of Acetyl Group Transfer

Hydrolysis of the Streptolidine Lactam Ringnih.govresearchgate.netnih.gov

A second, less common, but biochemically validated enzymatic resistance mechanism involves the hydrolysis of the streptolidine lactam ring. nih.govresearchgate.netnih.gov This strategy does not modify the β-lysine chain but instead targets the core structure of the antibiotic.

This resistance pathway was discovered with the characterization of a novel enzyme, streptothricin hydrolase (SttH), from Streptomyces albulus, a streptothricin non-producing strain that exhibited high resistance. nih.govebi.ac.uk The gene responsible, sttH, was identified and found to encode an enzyme belonging to the isochorismatase-like hydrolase (ILH) superfamily. ebi.ac.uktandfonline.comnih.gov

The SttH enzyme catalyzes the hydrolysis of the amide bond within the streptolidine lactam. nih.govebi.ac.uk This reaction opens the ring, creating a new primary amine and a carboxylic acid, and converting the antibiotic into its corresponding streptothricin acid form (e.g., streptothricin D-acid). nih.govwikipedia.org These hydrolyzed products have significantly reduced antimicrobial activity. nih.gov Interestingly, while the hydrolysis of streptothricin F leads to detoxification in both prokaryotes and eukaryotes, the hydrolyzed form of streptothricin D (ST-D-acid) retains potent antibacterial activity but shows reduced toxicity against eukaryotic cells. ebi.ac.uk The SttH enzyme has been biochemically characterized as a "cysteine hydrolase," with a critical cysteine residue (Cys-176) essential for its catalytic activity. ebi.ac.uknih.gov

Non-Enzymatic and Ribosomal-Based Resistance Mechanismsnih.govnih.gov

Beyond direct enzymatic inactivation of the antibiotic, bacteria can develop resistance through mechanisms that alter the antibiotic's cellular target. nih.gov For streptothricins, which target the ribosome to inhibit protein synthesis, this involves modifications to the ribosome itself. nih.govnih.gov

Streptothricins bind to the 30S subunit of the bacterial ribosome, interfering with the decoding process and translocation, which can induce miscoding similar to aminoglycoside antibiotics. nih.govnih.gov Resistance can arise from point mutations in the ribosomal RNA (rRNA) or ribosomal proteins. nih.gov These mutations can decrease the binding affinity of the antibiotic to its target site while preserving the ribosome's translational function. nih.gov While less extensively studied than enzymatic inactivation for streptothricins, target site modification is a well-established resistance strategy for other ribosome-targeting antibiotics and represents a potential pathway for streptothricin resistance. nih.govmdpi.com

Genetic Basis of Resistance and Horizontal Gene Transfer

The primary mechanism of resistance to streptothricin antibiotics, including this compound, is enzymatic inactivation through acetylation. This process is mediated by a class of enzymes known as streptothricin acetyltransferases (SATs). The genes encoding these enzymes are frequently located on mobile genetic elements, which facilitates their dissemination among diverse bacterial populations through horizontal gene transfer (HGT).

The genetic determinants of streptothricin resistance are diverse and have been identified in various bacterial species. One of the well-characterized resistance genes is satA, which encodes Streptothricin Acetyltransferase A. In Bacillus subtilis, the SatA enzyme has been shown to detoxify streptothricin by acetylating the β-lysine amino group of the antibiotic. nih.gov The ectopic expression of the satA gene from B. subtilis in Salmonella enterica conferred resistance to streptothricin, demonstrating that this single gene is sufficient to provide a resistance phenotype. nih.gov Similarly, the satA homolog from Bacillus anthracis has also been shown to possess streptothricin acetyltransferase activity. nih.govresearchgate.net

Beyond the satA gene, several other streptothricin resistance determinants have been identified and are often associated with mobile genetic elements. These include:

sat-1 and sat-2 : These genes are found on transposons Tn1825 and Tn1826, respectively. nih.gov DNA probes have been developed to differentiate between these two determinants. nih.gov

sat-3 : This gene is located on the IncQ plasmid pIE639 and does not share sequence homology with the transposon-localized sat-1 and sat-2 genes. nih.gov

sat4 : This gene also confers resistance to streptothricin by encoding a streptothricin acetyltransferase. researchgate.net

nat : The nat gene, cloned from the streptothricin-producing organism Streptomyces noursei, represents another streptothricin acetyltransferase. However, it does not show hybridization with the sat determinants found in Gram-negative bacteria, indicating a different evolutionary origin. nih.gov

Horizontal gene transfer plays a crucial role in the spread of these resistance genes. frontiersin.org Plasmids and transposons are the primary vectors for the mobilization of streptothricin resistance determinants. nih.govnih.govfrontiersin.org For instance, the emergence of streptothricin-resistant Escherichia coli in pigs treated with nourseothricin was linked to a transferable plasmid carrying a sat gene on a transposon, Tn1825. nih.gov The ability of these mobile genetic elements to transfer between different bacterial species and genera is a significant factor in the widespread dissemination of resistance. frontiersin.org This is further compounded by the fact that streptothricin resistance genes are often located on integrons alongside genes conferring resistance to other classes of antibiotics, such as aminoglycosides (streptomycin, spectinomycin) and trimethoprim. nih.govf1000research.com This co-localization facilitates the co-selection and spread of multidrug resistance.

| Gene | Mobile Genetic Element | Bacterial Host (Example) | Reference |

| satA | Chromosome | Bacillus subtilis, Bacillus anthracis | nih.govresearchgate.net |

| sat-1 | Transposon Tn1825 | Escherichia coli | nih.govnih.gov |

| sat-2 | Transposon Tn1826 | Gram-negative bacteria | nih.gov |

| sat-3 | Plasmid pIE639 (IncQ) | Gram-negative bacteria | nih.gov |

| nat | Not specified | Streptomyces noursei | nih.gov |

Environmental and Microbial Ecology of Streptothricin Resistance Genes

The environmental and microbial ecology of streptothricin resistance genes is complex, with soil environments serving as a significant reservoir. nih.govresearchgate.net Streptothricin-producing actinomycetes are common inhabitants of the soil, and it is hypothesized that many of the resistance genes originated from these organisms as a self-protection mechanism. nih.gov The widespread presence of streptothricins in the soil microbiome likely contributes to the natural prevalence of resistance genes. nih.gov

The agricultural use of nourseothricin, a mixture of streptothricins, as a feed additive in livestock has had a profound impact on the ecology and dissemination of streptothricin resistance genes. nih.govnih.gov Studies conducted in regions where nourseothricin was used in pig farming revealed a rapid emergence and spread of sat genes. nih.gov These genes were found on plasmids in E. coli isolated from pig rectal swabs, agricultural sewage, and even in the fecal samples of farm workers and their families. nih.govnih.gov The prevalence of streptothricin resistance was significantly higher in E. coli from piglets in these areas compared to regions where nourseothricin was not used. nih.gov This demonstrates a direct link between agricultural antibiotic use and the amplification and transfer of resistance genes from animal to human-associated bacteria. nih.govnih.gov

The dissemination of streptothricin resistance genes extends beyond agricultural settings. These genes have been identified in a variety of ecological niches and bacterial species, including:

Animal-associated environments : Besides pigs, streptothricin resistance has been reported in Campylobacter isolated from pig slurry. nih.gov

Food products : A study on smoothies and fresh produce in Austria detected the presence of various antibiotic resistance genes, although sat-4 was below the limit of detection in the tested samples, its potential presence in raw agricultural products is a concern. mdpi.com

Diverse bacterial pathogens : Integrons carrying streptothricin resistance genes have been found in a range of clinically relevant bacteria, such as Salmonella enterica, Enterococcus faecium, Acinetobacter baumannii, Vibrio cholerae, and Shigella species. nih.govf1000research.com

The persistence and spread of streptothricin resistance genes in the environment are often facilitated by their linkage with other resistance determinants on mobile genetic elements like integrons. nih.govfrontiersin.org This co-resistance means that the use of other antibiotics can inadvertently select for and maintain the presence of streptothricin resistance genes in a bacterial population. nih.gov The soil resistome, which encompasses all antibiotic resistance genes in the soil, is a critical component in the ecology of antibiotic resistance, with horizontal gene transfer being a key mechanism for the movement of these genes between different bacteria, including from environmental bacteria to human pathogens. frontiersin.orgresearchgate.net

| Environment | Finding | Associated Bacteria (Example) | Reference |

| Soil | Natural reservoir of streptothricin producers and resistance genes. | Streptomyces spp., Bacillus spp. | nih.govresearchgate.net |

| Agricultural Settings (Pig Farms) | High prevalence of sat genes in response to nourseothricin use. | Escherichia coli | nih.govnih.gov |

| Pig Slurry | Presence of streptothricin-resistant bacteria. | Campylobacter | nih.gov |

| Human Gut (Farm-associated) | Transfer of sat genes from animal to human gut flora. | Escherichia coli | nih.govnih.gov |

| Clinical Isolates | Presence of sat genes on integrons in various pathogens. | Salmonella enterica, Acinetobacter baumannii | nih.govf1000research.com |

Chemical Synthesis and Analog Development for Research Applications

Total Synthesis Methodologies for Streptothricin (B1209867) Scaffolds

The total synthesis of streptothricin scaffolds is a complex undertaking due to the presence of multiple stereocenters, a unique streptolidine (B1256088) lactam core, a gulosamine sugar moiety, and a poly-β-lysine chain. nih.govsemanticscholar.orgnih.gov Early synthetic endeavors were often linear and lengthy, limiting their utility for producing diverse analogs. manetschlab.com More recent approaches have focused on convergent and diversity-enabling strategies to overcome these limitations. nih.govsemanticscholar.orgrsc.org

Retrosynthetic Analysis and Key Disconnection Strategies

Modern synthetic approaches to streptothricins, such as streptothricin F, employ a convergent retrosynthetic analysis. nih.govsemanticscholar.org This strategy involves dissecting the target molecule into several key fragments that can be synthesized independently and then coupled together in the later stages of the synthesis. nih.govsemanticscholar.orgrsc.org

A common retrosynthetic strategy for the streptothricin scaffold involves three main disconnections:

The Streptolidine Lactam Moiety: This unique bicyclic guanidine-containing amino acid is a primary synthetic target. nih.govsemanticscholar.orgrsc.org

The D-Gulosamine Core: This carbamoylated sugar is another key building block. nih.govsemanticscholar.orgrsc.org

The Poly-β-Lysine Chain: This variable-length chain of β-lysine residues is the third major component. nih.govsemanticscholar.orgrsc.org

For instance, a recent total synthesis of streptothricin F identified two key disconnections at the C7 and C8 amines on the gulosamine core. nih.govsemanticscholar.org This approach allows for the late-stage coupling of the streptolidine moiety (as an isothiocyanate derivative), a protected gulosamine, and the β-lysine unit. nih.govsemanticscholar.org This modular strategy is highly advantageous for generating a library of analogs by simply varying the individual building blocks. nih.govsemanticscholar.orgrsc.org

Development of Convergent and Diversity-Enabling Synthetic Routes

The development of convergent synthetic routes has been a significant advancement in streptothricin chemistry. nih.govsemanticscholar.orgrsc.org Unlike linear syntheses where the main backbone is assembled sequentially, convergent approaches involve preparing key fragments separately and then joining them. nih.govsemanticscholar.org This method is generally more efficient and allows for the facile generation of analogs. nih.govsemanticscholar.orgmanetschlab.com

A notable convergent synthesis of streptothricin F was achieved with a longest linear sequence of 19 steps and 35 total steps, yielding 0.40% of the final product. nih.govsemanticscholar.orgrsc.org This route was designed to facilitate the rapid, combinatorial-like generation of a library of streptothricin F analogs. nih.govsemanticscholar.orgrsc.org Key features of this synthesis include a Burgess reagent-mediated 1,2-anti-diamine installation, diastereoselective azidation of a lactam enolate, and a mercury(II) chloride-mediated desulfurization-guanidination. nih.govsemanticscholar.orgrsc.org This approach enables the independent modification of the three core structural components: the streptolidine lactam, the gulosamine core, and the β-lysine chain. nih.govsemanticscholar.orgrsc.org

The table below summarizes a comparison between an earlier linear synthesis and a modern convergent synthesis of streptothricin F, highlighting the improvements in efficiency.

| Feature | Shiba's Synthesis (Linear) | Modern Convergent Synthesis |

| Longest Linear Sequence | 25 steps | 19 steps |

| Total Steps | >46 steps | 35 steps |

| Overall Yield | <0.28% | 0.40% |

| Divergent Capabilities | Limited | High |

This progress in synthetic methodology is critical for exploring the full therapeutic potential of the streptothricin scaffold. nih.govsemanticscholar.orgrsc.org

Rational Design and Synthesis of Nβ-Acetylstreptothricin D Analogs and Derivatives

The ability to synthesize streptothricin analogs is crucial for addressing the inherent toxicity of the natural products and overcoming bacterial resistance mechanisms. nih.govnih.gov A primary resistance mechanism involves the enzymatic acetylation of the β-amino group of the β-lysine moiety by streptothricin acetyltransferases. nih.govnih.gov Therefore, medicinal chemistry efforts are focused on modifying the streptothricin structure to block this acetylation and reduce toxicity while maintaining or enhancing antibacterial activity. nih.govnih.gov

Modifications of the D-Gulosamine Moiety

The D-gulosamine moiety is a key structural component of streptothricins, and modifications at this position can influence the antibiotic's interaction with its ribosomal target. plos.org Some naturally occurring streptothricin-like compounds exhibit variations in the location of the carbamoyl (B1232498) group, suggesting this as a potential site for modification. nih.gov Synthetic strategies that allow for the alteration of the gulosamine core are valuable for exploring how changes in this region affect biological activity. nih.govsemanticscholar.org For example, combinatorial biosynthesis has been used to create methylated forms of streptothricin F, which showed altered biological activity profiles. nih.gov

Alterations of the Poly-β-Lysine Chain

The poly-β-lysine chain is a critical determinant of both the antimicrobial activity and the toxicity of streptothricins. nih.govnih.gov Longer chains are generally associated with increased activity but also higher toxicity. nih.govrsc.org The primary mechanism of resistance, acetylation of the β-amino group, directly targets this part of the molecule. nih.govnih.gov

A key goal of analog development is to replace or modify the β-lysine chain to block resistance and reduce toxicity. nih.gov Synthetic approaches are being developed to replace the β-lysine moiety with other chemical groups. nih.gov Additionally, enzymatic modifications have been used to create analogs with unnatural β-lysine modifications, such as replacement with 3-aminoproprionyl, 4-aminobutyl, or β-homolysine groups, although these have often resulted in lower antimicrobial activity. nih.gov The development of synthetic routes that allow for the systematic variation of the β-lysine chain is essential for fine-tuning the balance between efficacy and toxicity. nih.gov

Derivatization of the Streptolidine Lactam

The streptolidine lactam is a unique and essential component of the streptothricin scaffold, and its modification can have a significant impact on biological activity. nih.govnih.gov Some naturally occurring analogs feature N-methylation or stereochemical inversions within the streptolidine ring. nih.govnih.gov For example, an S-D analog with a cis-fused streptolidine lactam showed a 32-fold increase in the minimum inhibitory concentration (MIC) for B. subtilis. researchgate.net

Hydrolysis of the streptolidine lactam is a less common but known resistance mechanism. nih.govnih.gov Therefore, designing analogs with modified lactam rings that are resistant to hydrolysis is a potential strategy to overcome this resistance. nih.gov Synthetic efforts have focused on creating oxazole (B20620) analogs of the streptolidine lactam to explore the impact of altering the heterocyclic core. researchgate.netresearchgate.net Combinatorial biosynthesis has also been employed to introduce N-methylations on the streptolidine lactam, which was found to confer partial resistance to enzymatic hydrolysis. nih.gov

The table below summarizes some of the key modifications made to the streptothricin scaffold and their observed effects.

| Moiety | Modification | Effect |

| D-Gulosamine | N-methylation | Altered biological activity, bacteria-specific antibiotic activities |

| Poly-β-Lysine | Replacement with other amino acids | Often reduced antimicrobial activity |

| Streptolidine Lactam | cis-fusion | Increased MIC (reduced activity) |

| Streptolidine Lactam | N-methylation | Partial resistance to hydrolysis |

These examples underscore the importance of synthetic and biosynthetic approaches in generating novel streptothricin analogs with improved therapeutic properties.

Structure-Activity Relationship (SAR) Studies via Synthetic Analogs

The investigation into the structure-activity relationships (SAR) of Nβ-Acetylstreptothricin D and its parent compounds, the streptothricins, is crucial for understanding their mechanism of action and for designing new derivatives with improved therapeutic properties. The core streptothricin structure consists of three key components: a streptolidine lactam ring, a carbamoylated gulosamine sugar, and a unique homopolymer chain of β-lysine residues. nih.govrsc.orgplos.orgnih.gov Nβ-Acetylstreptothricin D is a derivative of streptothricin D, which is characterized by a chain of three β-lysine units. plos.orgplos.org The acetylation occurs on the terminal β-amino group of this chain.

The primary driver of both the antimicrobial potency and the toxicity of streptothricins is the length of the β-lysine chain. nih.gov A clear trend has been established where a longer chain correlates with increased antibacterial activity and, unfortunately, higher toxicity. rsc.orgnih.gov For instance, streptothricin D (with three β-lysine residues) is significantly more potent against bacteria but also more toxic in mouse models than streptothricin F, which has only a single β-lysine residue. nih.govrsc.orgplos.org

A pivotal element in the SAR of streptothricins is the β-amino group of the lysine (B10760008) chain. The enzymatic acetylation of this group is the most prominent mechanism of bacterial resistance, leading to a significant loss of antibiotic activity. nih.govplos.orgebi.ac.ukresearchgate.net This indicates that a free, positively charged β-amino group is essential for the molecule's interaction with its ribosomal target. Structural modeling supports this, suggesting that the addition of an acetyl group creates steric hindrance within the antibiotic's binding pocket on the ribosome. plos.org Consequently, Nβ-Acetylstreptothricin D itself is considered an inactivated form of streptothricin D. Similarly, isolated N-acetyl-streptothricin D acid has demonstrated markedly reduced antimicrobial activity. researchgate.net

These findings have guided the development of synthetic analogs aimed at overcoming resistance and reducing toxicity. Key areas of modification include the β-lysine chain and the streptolidine moiety.

β-Lysine Chain Modifications: To circumvent inactivation by acetyltransferases, analogs have been conceived where the susceptible β-amino group is altered or replaced. The naturally occurring analog BD-12, which features a formimidoylglycine group in place of β-lysine, lacks this target amine and shows resistance to acetylating enzymes. nih.gov Other proposed modifications include N-methylation of the β-lysine residue, which could potentially maintain the necessary positive charge for ribosomal interaction while preventing acetylation. nih.govvulcanchem.com Early attempts at replacing β-lysine with structures like 3-aminoproprionyl or 4-aminobutyl resulted in analogs with diminished antimicrobial activity, suggesting that the specific structure of β-lysine is optimized for high-level activity. nih.gov

Streptolidine Moiety Modifications: The streptolidine lactam ring is another site for modification. While less common, enzymatic hydrolysis of this ring is a known resistance pathway. nih.govrsc.org Interestingly, the resulting hydrolyzed product of streptothricin D, known as ST-D-acid, was found to retain potent antibacterial activity while exhibiting reduced toxicity in eukaryotic cells, making it a promising lead for further development. ebi.ac.uk The stereochemistry of the streptolidine ring is also vital; an analog with a cis-fused lactam ring showed a 32-fold decrease in activity compared to the natural trans-fused configuration. plos.org In contrast, modifications at other positions, such as methylation of the lactam nitrogen, did not seem to impair activity. plos.org

The table below summarizes the key structure-activity relationships for streptothricin analogs.

| Modification Site | Specific Modification | Effect on Activity/Toxicity | Citation |

| β-Lysine Chain | Increased number of β-lysine residues (e.g., from F to D) | Increased antibacterial activity and toxicity | nih.govrsc.org |

| Acetylation of the β-amino group (forms Nβ-Acetylstreptothricin) | Significant loss of antibacterial activity | nih.govplos.org | |

| Replacement of β-lysine with formimidoylglycine (e.g., BD-12) | Retains activity, resistant to acetyltransferases | nih.gov | |

| Replacement of β-lysine with 3-aminoproprionyl or 4-aminobutyl | Lowered antimicrobial activity | nih.gov | |

| Streptolidine Ring | Hydrolysis of the lactam amide bond (forms ST-acid) | Retains antibacterial activity, reduced eukaryotic toxicity | ebi.ac.uk |

| Change from trans to cis-fused lactam ring | 32-fold decrease in activity | plos.org | |

| Methylation of the lactam nitrogen | Activity not significantly undermined | plos.org |

Enzymatic and Biotransformation Approaches in Analog Generation

Enzymatic and biotransformation methods offer powerful tools for generating novel streptothricin analogs, including derivatives of Nβ-Acetylstreptothricin D. These approaches leverage the specificity of enzymes from natural product biosynthetic pathways and resistance mechanisms to create structural diversity that can be difficult to achieve through traditional chemical synthesis.

The primary enzymes studied in the context of streptothricin modification are the streptothricin acetyltransferases (SATs) . These enzymes are central to bacterial self-resistance, catalyzing the transfer of an acetyl group from acetyl-CoA to the β-amino group of the β-lysine chain, thereby inactivating the antibiotic. nih.govresearchgate.netnih.gov SATs such as SatA from Bacillus subtilis and Nat (B4201923) from Streptomyces noursei have been characterized. nih.govnih.govasm.org While their natural function is inactivation, these enzymes could theoretically be used in reverse or with modified substrates to generate specific N-acylated analogs for research purposes. The SatA enzyme from B. subtilis has a high affinity for streptothricin and performs a single, specific acetylation. nih.govebi.ac.uk Although it shows weak activity towards other aminoglycosides like kanamycin (B1662678) and neomycin, its preference for streptothricin highlights its potential for specific biotransformations within this antibiotic class. nih.gov

Another class of enzymes with significant potential for analog generation are the streptothricin hydrolases . The enzyme SttH, isolated from Streptomyces albulus, confers resistance by hydrolyzing the amide bond within the streptolidine lactam ring. nih.govebi.ac.uk This enzymatic reaction converts streptothricin D into streptothricin D-acid. As noted previously, this biotransformation is particularly valuable because the resulting product retains strong antibacterial activity but shows decreased toxicity towards eukaryotic cells. ebi.ac.uk This process represents a clear example of how a resistance enzyme can be harnessed to produce a potentially superior therapeutic agent.

Furthermore, enzymes from the streptothricin biosynthetic pathway itself can be used to create novel structures. Researchers have identified a unique tRNA-dependent peptide bond-forming enzyme, Orf11, from the biosynthetic pathway of the analog BD-12. asm.org This enzyme catalyzes the attachment of glycine (B1666218) to the core amino sugar (streptothrisamine). In vitro, this enzyme was successfully used to produce glycylthricin, demonstrating the feasibility of using biosynthetic enzymes to attach non-native side chains to the streptothricin scaffold. asm.org

Finally, heterologous expression of entire biosynthetic gene clusters is a promising biotransformation strategy. The streptothricin gene cluster from one producing organism, Streptomyces sp. TP-A0356, was successfully expressed in a non-producing host, Streptomyces coelicolor. d-nb.info This resulted in the production of the expected streptothricins F and D, as well as two entirely new streptothricin analogs, showcasing the potential of this method to generate novel derivatives through the interplay of the introduced pathway and the host's metabolic background. d-nb.info

The table below details key enzymes and their applications in generating streptothricin analogs.

| Enzyme/System | Source Organism | Type of Transformation | Resulting Product/Effect | Citation |

| Streptothricin Acetyltransferase (SatA) | Bacillus subtilis | Acetylation of β-lysine β-amino group | Inactivation of streptothricin (Nβ-Acetylstreptothricin D) | nih.govebi.ac.uk |

| Streptothricin Hydrolase (SttH) | Streptomyces albulus | Hydrolysis of streptolidine lactam | Streptothricin D-acid (retains antibacterial activity, lower toxicity) | ebi.ac.uk |

| Fem-like Enzyme (Orf11) | Streptomyces luteocolor (BD-12 producer) | tRNA-dependent attachment of glycine | Glycylthricin (novel analog) | asm.org |

| Heterologous Expression | S. sp. cluster in S. coelicolor | Full pathway expression | Production of two new streptothricin analogs | d-nb.info |

Advanced Analytical Methodologies in Nbeta Acetylstreptothricin D Research

Chromatographic Separation and Purification Techniques

Chromatography is a cornerstone of natural product chemistry, enabling the separation of individual components from complex biological extracts. For a water-soluble and charged molecule like Nbeta-Acetylstreptothricin D, a combination of chromatographic techniques is employed for both analysis and purification.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for assessing the purity of this compound and for quantitative analysis. researchgate.netoatext.com The technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase under high pressure. nacalai.com In the analysis of streptothricin-related compounds, reversed-phase HPLC is often utilized. researchgate.net

A typical HPLC system for analyzing this compound would involve a C18 column, where the separation is based on hydrophobicity. nacalai.com The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. oatext.com A gradient elution, where the concentration of the organic solvent is gradually increased, is commonly employed to achieve optimal separation of compounds with varying polarities. nih.gov Detection is typically carried out using a UV detector, as the peptide bonds within the molecule absorb light in the low UV region (around 210-220 nm). nih.gov The retention time, the time it takes for the compound to pass through the column, is a characteristic feature used for its identification, while the peak area can be correlated to its concentration. nih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase (5 µm, 4.6 x 250 mm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Injection Volume | 20 µL |

This table presents a hypothetical but representative set of HPLC conditions.

Ion-Exchange and Size-Exclusion Chromatography for Purification

For the preparative purification of this compound, ion-exchange and size-exclusion chromatography are indispensable techniques. nih.govbio-rad.com

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. researchgate.netresearchgate.net Since streptothricins are basic compounds, they carry a net positive charge at neutral or acidic pH. Therefore, cation-exchange chromatography is the method of choice. nih.gov In this technique, the stationary phase consists of a resin with negatively charged functional groups. researchgate.net When a mixture containing this compound is loaded onto the column at an appropriate pH, the positively charged compound binds to the resin. nih.gov Impurities that are neutral or negatively charged will pass through the column. The bound compound is then eluted by increasing the salt concentration of the mobile phase or by changing its pH to neutralize the charge on the molecule. researchgate.net This method is highly effective for separating streptothricin (B1209867) analogues from each other and from other impurities. springernature.com

Size-Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their size or molecular weight. bio-rad.comwaters.com The stationary phase consists of porous beads. bio-rad.com Larger molecules that cannot enter the pores travel around the beads and elute first, while smaller molecules can enter the pores, leading to a longer path and later elution. bio-rad.comchromatographyonline.com SEC is often used as a final polishing step in the purification process to remove any remaining small molecule impurities or aggregates. chromatographyonline.com The choice of the gel material and its pore size is critical and depends on the molecular weight of the target compound. bio-rad.com

Spectroscopic Techniques for Structural Elucidation and Confirmation

Once this compound has been purified, a combination of spectroscopic techniques is employed to determine its chemical structure with high precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. iosrjournals.orgresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. iosrjournals.org

1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information. The ¹H NMR spectrum gives details on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. iosrjournals.org

2D NMR techniques are crucial for assembling the complete structure of a complex molecule like this compound. harvard.edumdpi.com These experiments correlate signals from different nuclei, allowing for the establishment of connectivity between atoms. libretexts.org Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atom they are attached to. libretexts.orgarxiv.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule. iosrjournals.org

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is particularly useful for identifying amino acid residues. iosrjournals.orgharvard.edu

Through the careful analysis of these 1D and 2D NMR spectra, the sequence of the amino acid-like residues and the position of the acetyl group in this compound can be definitively determined. researchgate.netnih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Key Moieties in a Streptothricin-like Structure

| Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Anomeric Proton (Gulosamine) | ~5.2 | ~98 |

| Streptolidine (B1256088) Lactam Protons | 3.5 - 4.5 | 50 - 65 |

| β-Lysine α-CH | ~4.0 | ~55 |

| β-Lysine ε-CH₂ | ~3.0 | ~40 |

| Acetyl CH₃ | ~2.0 | ~23 |

This table provides approximate chemical shift ranges based on general knowledge of similar structures.

Mass Spectrometry (MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation patterns. libretexts.org For non-volatile and thermally labile molecules like this compound, soft ionization techniques are required. libretexts.org

Fast Atom Bombardment Mass Spectrometry (FAB-MS) has historically been a key technique for the analysis of polar, high molecular weight compounds like streptothricins. numberanalytics.comgenscript.com In FAB-MS, the sample is mixed with a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). wikipedia.org This process generates protonated molecules [M+H]⁺, providing the molecular weight of the compound. libretexts.org Fragmentation of the molecule also occurs, and the resulting fragment ions can provide valuable structural information, helping to sequence the components of the molecule. genscript.com The identification of this compound has been confirmed using FAB-MS. researchgate.net

Modern mass spectrometry techniques, such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), have largely superseded FAB-MS and are also extensively used in the analysis of such compounds.

Quantitative Analysis Methods for Research Studies

The accurate quantification of Nβ-Acetylstreptothricin D and related streptothricin compounds in various matrices is crucial for research and development. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) have emerged as the primary analytical techniques for this purpose. These methods offer the sensitivity and selectivity required to resolve complex mixtures of streptothricin analogues.

A significant challenge in the analysis of streptothricins is their hydrophilic nature and the structural similarity among the different forms (e.g., streptothricin F, E, and D). Researchers have developed specialized chromatographic methods to overcome these challenges, enabling reliable quantification.

One established method utilizes ion-pair reversed-phase high-performance liquid chromatography (RP-HPLC). A study by Popov et al. detailed a reliable HPLC method for the quantitative analysis of streptothricin complexes in biological matrices. researchgate.netnih.gov This method employs a reversed-phase C18 column with UV detection at 210 nm. The mobile phase consists of an aqueous solution of acetonitrile containing trifluoroacetic acid and sodium octane-1-sulfonate, which acts as an ion-pairing agent to improve the retention and separation of the highly polar streptothricin molecules. researchgate.netnih.gov The analysis revealed that the retention time of the streptothricin components increases with their molecular weight, with streptothricin D eluting after streptothricins F and E. nih.gov

The following table summarizes the HPLC parameters and findings from this research.

| Parameter | Specification |

| Analytical Method | Ion-Pair Reversed-Phase HPLC |

| Column | C18 analytical column |

| Mobile Phase | Aqueous solution of acetonitrile with trifluoroacetic acid and sodium octane-1-sulfonate |

| Detection | UV at 210 nm |

| Elution Order | Streptothricin F → Streptothricin E → Streptothricin D → Streptothricin C |

| Total Analysis Time | Approximately 22 minutes |

| Key Finding | Streptothricin D is the major constituent (51%) in the antibiotic grisin. nih.gov |

Liquid chromatography-mass spectrometry (LC-MS) offers an even higher degree of selectivity and sensitivity, making it a powerful tool for both qualitative and quantitative analysis of Nβ-Acetylstreptothricin D. researchgate.netdntb.gov.uanih.gov LC-MS combines the separation power of liquid chromatography with the mass-based detection of mass spectrometry. researchgate.net This is particularly advantageous for complex biological samples where matrix effects can interfere with UV detection.

Research by Morgan et al. utilized LC-MS to confirm the purity and determine the composition of streptothricin mixtures. plos.org Their analysis of a commercial nourseothricin sample, a mixture of streptothricin antibiotics, provided a quantitative breakdown of its major components. plos.org Such data is vital for understanding the relative abundance of each analogue in a given sample.

The data below, derived from the LC-MS analysis, highlights the composition of a commercial nourseothricin product.

| Streptothricin Analogue | Composition (%) |

| Streptothricin F | 65.5% |

| Streptothricin D | 29.6% |

| Streptothricin E | 4.9% |

In addition to reversed-phase chromatography, Hydrophilic Interaction Chromatography (HILIC) is another advanced technique well-suited for the analysis of very polar compounds like Nβ-Acetylstreptothricin D. researchgate.netnews-medical.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. news-medical.net This allows for the retention and separation of compounds that are poorly retained in reversed-phase systems, offering a complementary approach for comprehensive quantitative studies. news-medical.net

Emerging Research Frontiers and Academic Utility of Nbeta Acetylstreptothricin D

Discovery of Novel Streptothricin (B1209867) Derivatives and Their Biological Profiles

The streptothricin (ST) family of antibiotics, characterized by a streptolidine (B1256088) lactam moiety, a carbamoylated gulosamine core, and a unique poly-β-lysine chain, has been a subject of renewed interest in the face of rising antimicrobial resistance. researchgate.netrsc.orgd-nb.info Nbeta-Acetylstreptothricin D is a derivative of Streptothricin D, which contains three β-lysine residues. plos.org The acetylation of the β-amino group is a primary mechanism of resistance to streptothricins, leading to a loss of antibiotic activity. researchgate.netplos.org

Recent research has focused on the discovery and synthesis of novel streptothricin derivatives to overcome resistance and reduce toxicity. researchgate.netyoutube.com For instance, mining the genomes of Streptomyces species has led to the identification of new ST analogs. Heterologous expression of a cryptic ST gene cluster from Streptomyces sp. TP-A0356 in Streptomyces coelicolor M145 resulted in the production of two new ST analogs alongside the known streptothricin F and D. d-nb.info

Furthermore, synthetic efforts have aimed at creating libraries of streptothricin analogs for structure-activity relationship (SAR) studies. nih.gov A convergent total synthesis of streptothricin F has been designed to allow for the independent modification of its three main structural components. nih.gov This approach facilitates the rapid generation of analogs to explore how modifications affect biological activity and evade resistance mechanisms. nih.gov For example, amino acid derivatives of Racemomycin-A, a streptothricin-group antibiotic, have been synthesized. While these derivatives showed reduced antibacterial activity, they also exhibited lower acute toxicity. jst.go.jp

Table 1: Examples of Novel Streptothricin Derivatives and Their Significance

| Derivative/Analog | Method of Discovery/Synthesis | Biological Profile/Significance | Reference(s) |

| New ST Analogs | Heterologous expression of a gene cluster from Streptomyces sp. TP-A0356 | Produced alongside streptothricin F and D, expanding the known diversity of streptothricins. | d-nb.info |

| Amino Acid Derivatives of Racemomycin-A | Chemical modification (active esterification) | Showed reduced antibacterial activity but also lower acute toxicity compared to the parent compound. | jst.go.jp |

| N-acetyl-streptothricin D acid | Isolated from Streptomyces strain A20 | Identified as a new compound with potential antibacterial activities. | researchgate.net |

| 12-carbamoylstreptothricin E acid & 12-carbamoylstreptothricin D acid | Isolated from Streptomyces strain A20 | Identified as new compounds with potential antibacterial activities. | researchgate.net |

Application as Molecular Biology Tools and Reporter Systems

The resistance gene for streptothricins, which encodes a streptothricin acetyltransferase (SAT), has been developed into a valuable tool for molecular biology research. d-nb.info Specifically, nourseothricin (a mixture of streptothricins, primarily F and D) and its corresponding resistance gene are utilized as a selectable marker system. d-nb.infonih.gov This system allows for the selection of genetically modified organisms, as only the cells that have successfully incorporated the resistance gene will survive in the presence of nourseothricin.

Reporter genes are fundamental tools in molecular biology for studying gene expression and cellular processes. wikipedia.org They encode proteins that produce easily detectable signals. wikipedia.org While common reporter systems include green fluorescent protein (GFP) and luciferase, antibiotic resistance genes like streptothricin acetyltransferase can also function as selectable markers, a type of reporter system. wikipedia.org These markers are crucial for ensuring that only transformed cells grow in a selective medium. wikipedia.org

The application of such systems is broad, aiding in the analysis of promoter activity, transcriptional regulation, and signal transduction pathways. wikipedia.org The development of activatable reporter systems, which can be turned on or off at a post-translational level, offers even more sophisticated control for visualizing dynamic cellular events like protein-protein interactions. nih.gov

Development of Biocontrol Agents and Agricultural Applications

Streptothricins, including their acetylated forms, have found significant application in agriculture as biocontrol agents to combat various plant diseases caused by bacteria and fungi. d-nb.inforesearchgate.net Their broad-spectrum activity makes them effective against a range of phytopathogens. nih.gov In China, a mixture of streptothricins known as zhongshengmycin is used as a microbial control agent for crops. researchgate.net

The use of streptothricin-producing organisms, such as Streptomyces species, is a promising strategy for sustainable agriculture. researchgate.netnih.gov These bacteria can be applied to crops to protect them from diseases. For example, Streptomyces sp. JCK-6131, which produces streptothricin D and E, has been shown to effectively suppress diseases like apple fire blight and tomato bacterial wilt. researchgate.net The use of such biological control agents is a key component of integrated pest management (IPM) strategies, which aim to minimize the reliance on chemical pesticides. asean.orgresearchgate.net

However, the widespread agricultural use of streptothricins, such as nourseothricin in the former German Democratic Republic, has led to the emergence and spread of resistance genes. researchgate.netnih.govsaveourantibiotics.org This highlights the importance of responsible use and the continued search for new, effective biocontrol agents with diverse modes of action. researchgate.netmdpi.com

Table 2: Agricultural Applications of Streptothricin-Related Compounds

| Application | Compound/Organism | Target Diseases/Pests | Reference(s) |

| Crop Protection | Zhongshengmycin (streptothricin mixture) | Bacterial and fungal diseases in crops, fruits, and vegetables. | researchgate.netd-nb.info |

| Biocontrol Agent | Streptomyces sp. JCK-6131 | Apple fire blight, tomato bacterial wilt, cucumber Fusarium wilt. | researchgate.net |

| Growth Promotion (historical) | Nourseothricin (streptothricin D and F mixture) | Used in the swine industry in the former German Democratic Republic. | nih.gov |

Exploration of this compound as a Scaffold for Lead Compound Identification

The unique chemical structure of streptothricins, including this compound, presents a valuable scaffold for the development of new therapeutic agents. rsc.orgnih.gov The core structure, consisting of a streptolidine lactam, a gulosamine sugar, and a β-lysine chain, offers multiple points for chemical modification to optimize activity and reduce toxicity. researchgate.netrsc.org The rarity of the β-amino acid component provides a unique opportunity for medicinal chemistry discovery. rsc.org

The primary mechanism of bacterial resistance to streptothricins is the acetylation of the β-amino group of the β-lysine moiety by streptothricin acetyltransferases. rsc.orgnih.gov This knowledge is crucial for designing new derivatives that can evade this resistance mechanism. By modifying the streptothricin scaffold, researchers aim to create novel compounds that retain or enhance antimicrobial activity while being less susceptible to bacterial enzymes.

A key strategy in this endeavor is the development of convergent total synthesis routes. nih.gov Such synthetic pathways allow for the late-stage introduction of diversity, enabling the rapid creation of a library of analogs. nih.gov This approach facilitates structure-activity relationship (SAR) studies to identify compounds with improved therapeutic profiles, such as enhanced efficacy against drug-resistant pathogens and lower toxicity. nih.gov

In Silico Studies and Computational Modeling for Mechanism and Interaction Prediction

In silico studies and computational modeling are increasingly powerful tools for understanding the mechanisms of action and predicting the interactions of molecules like this compound. nih.govinsilicotrials.com These computational approaches can accelerate drug discovery and development by providing insights that guide experimental work. insilicotrials.comsemanticscholar.org

For streptothricins, computational modeling can be used to investigate their binding to the ribosome, their primary molecular target. plos.orgresearchgate.net Cryo-electron microscopy (cryo-EM) studies, combined with molecular modeling, have revealed how streptothricin F binds to the 30S ribosomal subunit, explaining its inhibitory effect on protein synthesis and its bactericidal activity. plos.orgresearchgate.net Such models can also predict how modifications, like N-acetylation, affect this binding. For instance, modeling suggests that the acetylation of the β-amino group of streptothricin F would create steric clashes within the binding pocket on the ribosome, explaining the loss of activity. plos.org

Furthermore, computational methods like thermodynamic integration and molecular dynamics simulations can be used to predict the binding affinity of different streptothricin derivatives to their target, helping to prioritize the synthesis of the most promising candidates. nih.gov These in silico approaches can also be applied to model the interaction of streptothricins with resistance enzymes like streptothricin acetyltransferase, aiding in the design of derivatives that are poor substrates for these enzymes. asm.orgnih.gov As computational power and algorithms improve, in silico methods will play an even more critical role in the development of new antibiotics based on the streptothricin scaffold. frontiersin.orgnih.gov

常见问题

Basic Research Questions

Q. What analytical methods are recommended for characterizing Nbeta-Acetylstreptothricin D’s purity and structural integrity?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (for stereochemical analysis), high-performance liquid chromatography (HPLC) with UV/Vis detection (purity assessment), and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results with X-ray crystallography if crystalline forms are obtainable. Ensure protocols align with NIH preclinical reporting guidelines for reproducibility .

Q. What in vitro models are suitable for initial assessment of this compound’s bioactivity?

- Methodological Answer : Employ standardized bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) in broth microdilution assays to determine minimum inhibitory concentrations (MICs). Include eukaryotic cell lines (e.g., HEK293) to evaluate cytotoxicity. Document strain sources, growth conditions, and statistical methods (e.g., ANOVA for dose-response curves) per CONSORT guidelines for preclinical studies .

Q. How should researchers design dose-escalation studies for Nbeta-Acetylstrectothricin D in animal models?

- Methodological Answer : Follow a 3+3 dose-escalation design in rodents, starting at 10% of the in vitro effective concentration. Monitor hematological, renal, and hepatic parameters weekly. Use Kaplan-Meier survival analysis for efficacy endpoints. Pre-register protocols in public trial registries (e.g., ClinicalTrials.gov ) and adhere to institutional ethics approvals .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported antimicrobial spectra of this compound across studies?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., assay pH, bacterial inoculum size). Replicate experiments under harmonized conditions, applying meta-analysis (random-effects models) to quantify heterogeneity. Validate findings with whole-genome sequencing of test strains to detect resistance markers .

Q. What strategies optimize the biosynthetic yield of this compound in microbial fermentation?

- Methodological Answer : Use response surface methodology (RSM) to optimize carbon/nitrogen ratios and aeration rates in Streptomyces cultures. Integrate metabolomic profiling (LC-MS/MS) to identify rate-limiting precursors. Validate scale-up in bioreactors with real-time pH/DO monitoring. Publish raw fermentation datasets in repositories like Zenodo for transparency .

Q. How can computational modeling predict off-target interactions of this compound with human proteins?

- Methodological Answer : Perform molecular docking simulations (AutoDock Vina) against human kinase and protease libraries. Validate top hits via surface plasmon resonance (SPR) binding assays. Use machine learning (e.g., Random Forest classifiers) to prioritize high-risk targets. Share code and datasets via GitHub/GitLab to facilitate peer validation .

Q. What experimental frameworks address this compound’s potential resistance mechanisms in Gram-negative pathogens?

- Methodological Answer : Combine transposon mutagenesis screens in Pseudomonas aeruginosa with RNA-seq to identify upregulated efflux pumps or modifying enzymes. Use CRISPR interference (CRISPRi) to knock down candidate genes and assess MIC shifts. Report findings using MIAME-compliant metadata for gene expression data .

Data Reporting and Reproducibility

Q. How should researchers document statistical analyses in studies involving this compound?

- Methodological Answer : Specify tests (e.g., two-tailed t-tests, Mann-Whitney U) in the Methods section, including software (e.g., GraphPad Prism v10). Report effect sizes, confidence intervals, and p-values in supplementary tables. For non-significant results, include power analyses to justify sample sizes. Follow NIH guidelines for preclinical data .

Q. What metadata standards are critical for sharing this compound-related datasets?

- Methodological Answer : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). For NMR data, include solvent, temperature, and probe details. For biological assays, provide strain IDs, passage numbers, and raw plate reader files. Deposit data in discipline-specific repositories (e.g., ChEMBL for bioactivity data) with persistent DOIs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.